Cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate
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Overview
Description
Cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate is an organic compound that belongs to the class of esters It is characterized by a cyclohexyl group attached to an acetate moiety, which is further connected to a biphenyl structure with a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate typically involves the esterification of cyclohexanol with 2-[4-(4-methylphenyl)phenoxy]acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Lacks the biphenyl structure and methyl substituent.
2-[4-(4-methylphenyl)phenoxy]acetic acid: Contains a carboxylic acid group instead of an ester.
Cyclohexyl 2-phenoxyacetate: Lacks the methyl substituent on the biphenyl structure.
Uniqueness
Cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate is unique due to its specific structural features, such as the cyclohexyl group, biphenyl structure, and methyl substituent
Properties
IUPAC Name |
cyclohexyl 2-[4-(4-methylphenyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-16-7-9-17(10-8-16)18-11-13-19(14-12-18)23-15-21(22)24-20-5-3-2-4-6-20/h7-14,20H,2-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXCGZUYVQHQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)OC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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